Cas no 2228517-53-9 (2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol)
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol
- EN300-1745381
- 2228517-53-9
- [2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol
-
- Inchi: 1S/C10H18O/c1-7-4-8(7)10(6-11)5-9(10,2)3/h7-8,11H,4-6H2,1-3H3
- InChI Key: GSKNPDCMSHNSSG-UHFFFAOYSA-N
- SMILES: OCC1(CC1(C)C)C1CC1C
Computed Properties
- Exact Mass: 154.135765193g/mol
- Monoisotopic Mass: 154.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745381-1g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-5g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 5g |
$4391.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-10g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 10g |
$6512.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-0.05g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-0.1g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-0.25g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-0.5g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-1.0g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1745381-2.5g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1745381-5.0g |
[2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropyl]methanol |
2228517-53-9 | 5g |
$4391.0 | 2023-06-03 |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol
Comprehensive Overview of 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol (CAS No. 2228517-53-9)
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol (CAS No. 2228517-53-9) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and material science. Its unique cyclopropylmethanol structure, combined with dimethyl and methylcyclopropyl substituents, makes it a versatile intermediate for various high-value applications. Researchers and industry professionals are increasingly exploring its potential due to its structural complexity and functional adaptability.
The compound's CAS number 2228517-53-9 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial research. Its IUPAC name, 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol, highlights the presence of two cyclopropyl rings, which are known for their strain energy and reactivity. These features make the compound a valuable building block in the synthesis of more complex molecules, particularly in drug discovery and agrochemical development.
In recent years, the demand for cyclopropyl-containing compounds like 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol has surged, driven by their applications in medicinal chemistry. Cyclopropane rings are often incorporated into drug candidates to enhance metabolic stability and bioavailability. This compound's methanol group further expands its utility, enabling derivatization into esters, ethers, or other functionalized products. Such versatility aligns with the growing trend of fragment-based drug design, where small, rigid molecules are used to optimize lead compounds.
From an environmental perspective, the synthesis and use of 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol are subject to scrutiny under green chemistry principles. Researchers are investigating catalytic methods to reduce waste and improve atom economy during its production. This aligns with broader industry efforts to minimize the environmental footprint of chemical manufacturing, a topic frequently searched by professionals seeking sustainable synthesis routes.
The compound's physical and chemical properties, such as its boiling point, solubility, and stability, are critical for its handling and application. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize its purity and structure. These details are often sought after in chemical forums and research publications, reflecting the compound's niche but growing relevance.
In material science, 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol has shown promise as a precursor for polymeric materials with tailored properties. Its rigid backbone can impart thermal stability and mechanical strength to polymers, making it a candidate for high-performance coatings or adhesives. This application is particularly relevant to industries exploring advanced materials for aerospace or electronics.
As the scientific community continues to explore CAS No. 2228517-53-9, its potential in catalysis and asymmetric synthesis is also being uncovered. The compound's chiral centers offer opportunities for developing enantioselective reactions, a hot topic in organic synthesis. This aligns with frequent searches for chiral auxiliaries and stereoselective catalysts in academic databases.
In summary, 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol (CAS No. 2228517-53-9) represents a fascinating intersection of chemistry and innovation. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—underscore its importance in modern research. As interest in cyclopropyl derivatives and sustainable chemistry grows, this compound is poised to play an increasingly prominent role in scientific and industrial advancements.
2228517-53-9 (2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropylmethanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)